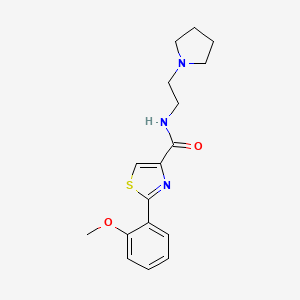
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mechanism of Action
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide works by inhibiting the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, it targets Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of many types of cancer.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, induction of apoptosis, and suppression of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide is its ability to selectively target BTK, which makes it a potentially effective treatment for a wide range of cancers. However, like many cancer treatments, 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has limitations, including potential side effects and the development of resistance over time.
Future Directions
There are several future directions for research on 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide. One area of interest is the development of combination therapies that include 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and to identify biomarkers that can predict response to the treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide in patients with various types of cancer.
Synthesis Methods
The synthesis of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxythiophenol. This is then reacted with 2-bromoethylpyrrolidine to form the intermediate compound, which is subsequently reacted with 2-chloro-4-nitrobenzoic acid to form 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-7-3-2-6-13(15)17-19-14(12-23-17)16(21)18-8-11-20-9-4-5-10-20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOHFXPQWVSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)

![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)
![(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate](/img/structure/B7573810.png)
![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)